molecular formula C20H18O3S B14587401 Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- CAS No. 61563-88-0

Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-

Katalognummer: B14587401
CAS-Nummer: 61563-88-0
Molekulargewicht: 338.4 g/mol
InChI-Schlüssel: KHBOTRNIIDVMRA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This specific compound is notable for its complex structure, which includes a phenylsulfonyl group and a methyl group attached to the phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenol with phenylsulfonyl chloride in the presence of a base, such as pyridine, to form the sulfonylated intermediate. This intermediate is then subjected to further reactions to introduce the phenyl group, resulting in the final compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The sulfonyl group can interact with nucleophiles, leading to various biochemical effects. These interactions can modulate cellular pathways and result in the compound’s observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]- is unique due to the presence of both a phenylsulfonyl group and a methyl group on the phenol ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

61563-88-0

Molekularformel

C20H18O3S

Molekulargewicht

338.4 g/mol

IUPAC-Name

2-[benzenesulfonyl(phenyl)methyl]-4-methylphenol

InChI

InChI=1S/C20H18O3S/c1-15-12-13-19(21)18(14-15)20(16-8-4-2-5-9-16)24(22,23)17-10-6-3-7-11-17/h2-14,20-21H,1H3

InChI-Schlüssel

KHBOTRNIIDVMRA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)O)C(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.